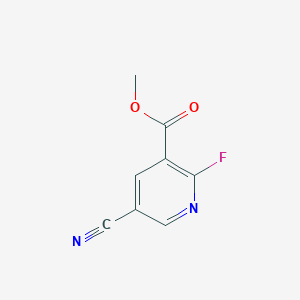

Methyl 5-cyano-2-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTVQWXLTYREBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Cyano 2 Fluoronicotinate

Retrosynthetic Analysis Approaches for Methyl 5-cyano-2-fluoronicotinate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.com This approach for this compound identifies logical bond disconnections and functional group interconversions to devise a feasible synthetic route. lkouniv.ac.inyoutube.com

The central challenge in synthesizing this compound lies in the construction of the polysubstituted pyridine (B92270) ring. A common retrosynthetic strategy for pyridines involves disconnecting the carbon-nitrogen bonds, which often leads back to 1,5-dicarbonyl compounds or their equivalents. youtube.com For instance, a general approach to pyridines involves the reaction of a 1,5-dicarbonyl compound with an amine source like hydroxylamine. youtube.com Another powerful method is the Hantzsch pyridine synthesis, which condenses two equivalents of a β-ketoester with an aldehyde and ammonia.

Considering the specific substitution pattern of the target molecule, a key disconnection breaks the pyridine ring into fragments that can be readily assembled. One logical disconnection is between the C2-C3 and C5-C6 bonds, suggesting a [2+2+2] cycloaddition strategy. Although less common for simple pyridines, this approach can be effective for constructing highly substituted rings. nih.gov A more conventional disconnection would be at the C2-N and C6-N bonds, leading to a 1,5-dicarbonyl precursor.

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate a synthetic step or to introduce the desired functionality at a later, more convenient stage. lkouniv.ac.insolubilityofthings.com

For the this compound, the ester and cyano groups are prime candidates for FGI.

Ester Group: The methyl ester can be retrosynthetically derived from the corresponding carboxylic acid. solubilityofthings.com This simplifies the synthesis, as the carboxylic acid can be a more direct target of pyridine ring formation or can be introduced from a precursor like a methyl group via oxidation. The esterification of the carboxylic acid is a straightforward and high-yielding reaction.

Cyano Group: The cyano group can be introduced through various methods. A common retrosynthetic disconnection involves converting the cyano group back to a bromine or other halogen atom. google.comwikipedia.org This halogen can then be displaced by a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cyanation. wikipedia.org Alternatively, the cyano group can be derived from an amino group via a Sandmeyer reaction. wikipedia.org In some cases, direct C-H cyanation of the pyridine ring can also be considered. researchgate.netnih.gov

Based on the disconnection strategies and FGIs, several key synthons (idealized fragments) and their corresponding synthetic equivalents (actual reagents) can be identified. lkouniv.ac.in

| Synthon | Synthetic Equivalent |

| 2-Fluoro-5-cyanopyridine cation | 2-Fluoro-5-bromopyridine |

| 3-Carbomethoxy-5-cyanopyridyl anion | 2-Chloro-5-cyano-3-methoxycarbonylpyridine |

| 1,3,5-tricarbonyl precursor | β-ketoesters and aldehydes |

Precursor Synthesis Routes to this compound Intermediates

The synthesis of this compound relies on the efficient preparation of key intermediates, namely fluorinated nicotinic acid precursors and the introduction of the cyano group onto the pyridine ring.

The synthesis of fluorinated nicotinic acid derivatives is a critical step. One common approach starts from a readily available substituted pyridine. For example, 2-fluoro-5-methylpyridine (B1304807) can be oxidized to 6-fluoronicotinic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of a base. chemicalbook.com The resulting 6-fluoronicotinic acid can then be esterified to the corresponding methyl ester. chemicalbook.comnih.gov

Another strategy involves the nucleophilic aromatic substitution of a chlorine or other leaving group with fluoride (B91410). For instance, a dichloronicotinic acid derivative can be selectively fluorinated at the 2-position. The synthesis of 2-fluoro-4- and 2-fluoro-6-pyridinecarboxylic acids and their derivatives has been reported, providing pathways to various fluorinated nicotinic acid building blocks. acs.org

The introduction of the cyano group onto the pyridine ring is a pivotal transformation. rsc.org Several methods exist for this purpose, with the choice depending on the substrate and the desired regioselectivity. researchgate.net

From a Halogen Precursor: A common and reliable method is the displacement of a halogen atom, typically bromine or chlorine, with a cyanide salt. google.com The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classic method for this transformation. wikipedia.org Palladium-catalyzed cyanation reactions have also emerged as powerful alternatives, often proceeding under milder conditions and with broader substrate scope. wikipedia.org

Direct C-H Cyanation: More recently, methods for the direct cyanation of C-H bonds on the pyridine ring have been developed. researchgate.netnih.gov These methods offer a more atom-economical approach by avoiding the pre-functionalization with a halogen. One strategy involves the activation of the pyridine ring with an electrophile, such as triflic anhydride, followed by nucleophilic attack of a cyanide source. nih.gov

From an Amino Group: The Sandmeyer reaction provides a classical route to introduce a cyano group from an amino group via a diazonium salt intermediate. wikipedia.org This method is particularly useful when the corresponding aminopyridine is readily accessible.

Electrochemical Methods: Electrochemical synthesis has also been explored for the preparation of cyanated heterocycles. nih.govresearchgate.net These methods can offer environmentally friendly alternatives to traditional chemical reagents.

The successful synthesis of this compound hinges on the judicious selection and execution of these synthetic methodologies, enabling access to this important chemical entity for various applications. chemical-suppliers.eu

Esterification Strategies for Methyl Esters

The most straightforward conceptual route to this compound is the esterification of 5-cyano-2-fluoronicotinic acid with methanol (B129727). This transformation can be achieved using several well-established methods in organic synthesis.

One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent.

Alternatively, the esterification can be carried out under milder conditions using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the methyl ester at room temperature, which is particularly useful if the starting material is sensitive to strong acids and high temperatures.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This two-step procedure is often high-yielding but requires the handling of moisture-sensitive and corrosive reagents.

A patent for the synthesis of related 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid esters mentions that the hydrolysis of these esters to the corresponding carboxylic acids is a routine procedure. nih.gov This suggests that the reverse reaction, the esterification of the corresponding nicotinic acid, is a viable and practical synthetic step. nih.gov

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the this compound molecule from simpler, more readily available starting materials, without proceeding through the corresponding carboxylic acid.

One potential strategy involves the construction of the pyridine ring through condensation reactions. For instance, a patent describes a method for preparing 2-methyl nicotinate (B505614) by reacting a derivative of 1,1,3,3-tetramethoxypropane (B13500) with a β-aminocrotonic acid ester. google.com While this specific example does not yield the target molecule, it illustrates the principle of building the nicotinic acid ester core through cyclization.

Another direct approach could involve the modification of a pre-existing pyridine ring. For example, the synthesis of 3-cyano-2-fluoropyridines has been achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of a pyridine ring with a fluoride source. researchgate.net A plausible route to this compound could therefore start from a precursor such as Methyl 2-chloro-5-cyanonicotinate, which could then be subjected to a fluorination reaction.

Comparative Analysis of Synthetic Pathways for this compound

The choice of synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the importance of yield, efficiency, and selectivity.

Yield Optimization and Reaction Efficiency Considerations

Esterification reactions, particularly those employing acyl chloride intermediates or modern coupling agents, are generally high-yielding. The Fischer-Speier esterification can also provide good yields, especially when a large excess of methanol is used to drive the equilibrium towards the product. However, the workup procedure to remove the acid catalyst can sometimes be cumbersome.

A study on the synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid esters and their subsequent hydrolysis provides an example of how reaction conditions can be tailored to achieve the desired product, in this case, the carboxylic acid, from the ester. nih.gov This highlights the importance of reaction control in achieving high efficiency for a specific transformation. nih.gov

Regio- and Chemoselectivity in Synthesis

In the context of synthesizing this compound, regioselectivity is crucial when introducing the substituents onto the pyridine ring. For instance, in a direct synthesis approach starting from a substituted pyridine, the selective introduction of the cyano, fluoro, and methyl ester groups at the correct positions (5, 2, and 3 respectively) is paramount. The synthesis of 3-cyano-2-fluoropyridines via nucleophilic substitution demonstrates that high regioselectivity can be achieved by carefully choosing the starting material and reaction conditions. researchgate.net

Chemoselectivity becomes a key consideration when multiple reactive functional groups are present in the molecule. During the esterification of 5-cyano-2-fluoronicotinic acid, the reaction conditions must be chosen to selectively target the carboxylic acid group without affecting the cyano or fluoro substituents. The use of mild coupling agents is often preferred to avoid potential side reactions with these other functional groups.

Reaction Mechanisms and Reactivity of Methyl 5 Cyano 2 Fluoronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The most prominent reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen, along with the cyano and ester groups, withdraws electron density from the aromatic ring, facilitating the attack of nucleophiles.

The fluorine atom at the C-2 position is highly activated towards displacement by nucleophiles. This is a classic example of an SNAr reaction on an electron-deficient heteroaromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the resonance delocalization of the negative charge onto the electron-withdrawing cyano and ester groups. A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the fluoride (B91410) ion, which is an excellent leaving group.

The general order of leaving group aptitude in SNAr reactions is typically F > NO2 > Cl ≈ Br > I. rsc.org This highlights the high reactivity of fluoro-substituted aromatic systems like Methyl 5-cyano-2-fluoronicotinate in such transformations.

Table 1: Examples of SNAr Reactions at the C-2 Position

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Amines | R-NH2, Base, Solvent | Methyl 5-cyano-2-(amino)nicotinate derivatives |

| Alcohols | R-OH, NaH, THF | Methyl 5-cyano-2-(alkoxy)nicotinate derivatives |

This table represents typical transformations; specific yields and conditions vary based on the nucleophile and reaction setup.

While the C-2 position is the primary site for SNAr due to the activation by adjacent electron-withdrawing groups and the excellent leaving group nature of fluorine, other positions on the pyridine ring are significantly less reactive towards nucleophilic attack. The C-6 and C-4 positions are also electron-deficient, but lack a suitable leaving group for a standard SNAr process. Under forcing conditions or with highly reactive nucleophiles, other complex reactions could occur, but the selective substitution at C-2 is the overwhelmingly favored pathway. In related nitroaromatic systems, it's noted that ipso-attack is a primary process, but attack at ortho or para positions to the activating group can also occur, leading to different substitution patterns like Vicarious Nucleophilic Substitution (VNS). beilstein-journals.org

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can undergo a variety of chemical transformations. thieme-connect.de

The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. Partial hydrolysis, often achievable under controlled conditions (e.g., using hydrogen peroxide in a basic medium), affords the corresponding 2-fluoro-5-(aminocarbonyl)nicotinate. nih.gov Complete hydrolysis to the carboxylic acid typically requires more stringent conditions, such as heating with a strong acid or base. researchgate.net This transformation can be complicated by the potential for simultaneous hydrolysis of the methyl ester.

Table 2: Hydrolysis and Derivatization of the Cyano Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H2O2, Base (e.g., Na2CO3) | Methyl 5-(aminocarbonyl)-2-fluoronicotinate |

The nitrile group can participate as a 2π component in cycloaddition reactions. For instance, it can react with organic azides in a [3+2] cycloaddition to form tetrazole rings. researchgate.net This reaction, often catalyzed by metals or performed under thermal conditions, provides a direct route to highly functionalized tetrazolyl-pyridine derivatives. While unactivated nitriles can be reluctant participants, the electron-deficient nature of the pyridine ring in this substrate may influence the reactivity of the cyano group in such cycloadditions. nih.govresearchgate.net

Chemical Modifications of the Ester Moiety

The methyl ester group at the C-3 position is also amenable to chemical modification, primarily through hydrolysis or transesterification.

Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol mixture), yields the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid, 5-cyano-2-fluoronicotinic acid. Care must be taken during saponification, as harsh conditions could potentially lead to competitive nucleophilic attack at the C-2 position by hydroxide ions or hydrolysis of the cyano group.

Transesterification can be achieved by heating the methyl ester in an excess of another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of alkyl esters of 5-cyano-2-fluoronicotinic acid.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Meisenheimer complex |

| Methyl 5-cyano-2-(amino)nicotinate |

| Methyl 5-cyano-2-(alkoxy)nicotinate |

| Methyl 5-cyano-2-(thio)nicotinate |

| 2-Fluoro-5-(aminocarbonyl)nicotinate |

| 2-Fluoro-5-carboxynicotinic acid methyl ester |

| Tetrazolyl-pyridine derivatives |

Transesterification Processes

Transesterification, the conversion of one ester to another, is a fundamental reaction for modifying the ester group of this compound. This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, an alkoxide nucleophile attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original methoxide (B1231860) group to yield a new ester. masterorganicchemistry.com For this reaction to be effective, the incoming alcohol is typically used as the solvent to drive the equilibrium towards the desired product.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A nucleophilic attack by an alcohol then occurs, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original methanol (B129727) molecule is eliminated, and deprotonation yields the new ester. masterorganicchemistry.com

A critical consideration in the transesterification of this compound is the presence of the 2-fluoro substituent. This fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles or under harsh reaction conditions. nih.gov Therefore, mild conditions must be carefully selected to achieve selective transesterification without competing substitution of the fluorine atom.

Table 1: General Conditions for Transesterification

| Catalyst Type | Reagents | Typical Conditions |

|---|---|---|

| Base-Catalyzed | Sodium or Potassium Alkoxide in the corresponding alcohol | Room temperature to gentle heating |

| Acid-Catalyzed | Sulfuric Acid or p-Toluenesulfonic Acid in excess of the new alcohol | Reflux |

Saponification and Amidation Reactions

Saponification , the hydrolysis of the ester group under basic conditions, converts this compound into its corresponding carboxylate salt. The reaction is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The resulting carboxylate can then be protonated with acid to yield 5-cyano-2-fluoronicotinic acid.

Amidation involves the reaction of the ester with an amine to form an amide. This transformation is often more complex than saponification due to the dual electrophilic sites within the molecule: the ester carbonyl carbon and the carbon atom bearing the fluorine substituent. nih.gov Research on similar fluoropyridine methyl esters has shown that reaction with an amine, such as aqueous methylamine, can result in a mixture of the desired N-methyl amide and the product of nucleophilic substitution of the fluorine atom. nih.gov Achieving high selectivity for amidation requires careful optimization of reaction conditions, such as temperature, solvent, and the nature of the amine.

Table 2: Saponification and Amidation Reactions

| Reaction | Reagents | Product(s) | Key Considerations |

|---|---|---|---|

| Saponification | NaOH or KOH in H₂O/MeOH | 5-cyano-2-fluoronicotinate salt | Irreversible due to deprotonation of the resulting carboxylic acid. |

| Amidation | Primary or Secondary Amine (e.g., RNH₂) | Methyl 5-cyano-2-fluoronicotinamide and/or 2-amino-5-cyanonicotinate derivative | Potential for competing SNAr at the C-F bond. nih.gov |

Electrophilic Aromatic Substitution Patterns on the Nicotinate (B505614) Core

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the cyano (-CN) and methyl ester (-CO₂Me) groups. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene.

The directing effects of the substituents on the pyridine ring are as follows:

2-Fluoro group: As a halogen, fluorine is an ortho-, para-director due to its ability to donate lone-pair electron density via resonance, but it is also deactivating due to its strong inductive electron withdrawal. researchgate.net

3-Carbomethoxy group (-CO₂Me): This is a meta-directing and strongly deactivating group.

5-Cyano group (-CN): This is also a meta-directing and strongly deactivating group.

Considering the positions on the pyridine ring (C2, C3, C4, C5, C6), the C2, C3, and C5 positions are substituted. The available positions for electrophilic attack are C4 and C6. The powerful deactivating nature of the cyano and ester groups significantly reduces the reactivity of the ring. However, if a reaction were to occur, the directing effects would predict the most likely site of substitution. The fluorine at C2 would direct an incoming electrophile to the C3 (already substituted) and C5 (already substituted) positions. The groups at C3 and C5 would direct an incoming electrophile to the C4 and C6 positions relative to themselves. Given the strong deactivation of the entire ring, forcing conditions would be required for any EAS reaction to proceed, and a mixture of products would be likely.

Metal-Catalyzed Coupling Reactions Utilizing this compound

The 2-fluoro substituent of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions. wiley.com The carbon-fluorine bond can be activated by a transition metal catalyst, typically palladium, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction couples the 2-fluoropyridine (B1216828) moiety with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the 2-position of the pyridine ring and an amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing substituted 2-aminopyridines. The reaction typically employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. youtube.comrsc.org

Sonogashira Coupling: This reaction involves the coupling of the 2-fluoropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method provides a direct route to 2-alkynyl-5-cyanonicotinates. Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgyoutube.com

Table 3: Overview of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 2-Aryl/Vinyl-5-cyanonicotinate |

| Buchwald-Hartwig | R₁R₂NH | Pd(0) or Pd(II) precursor, Phosphine Ligand (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 2-Amino-5-cyanonicotinate |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, i-Pr₂NH) | 2-Alkynyl-5-cyanonicotinate |

Derivatization and Functionalization Strategies of Methyl 5 Cyano 2 Fluoronicotinate

Introduction of Diverse Substituents onto the Pyridine (B92270) Scaffold

The pyridine ring of Methyl 5-cyano-2-fluoronicotinate is activated towards nucleophilic aromatic substitution (SNAr) at the C2 position due to the presence of the electron-withdrawing fluorine atom and the activating effect of the cyano and carboxylate groups. This inherent reactivity allows for the introduction of a variety of substituents by displacing the fluoride (B91410) ion.

One of the most common strategies involves the reaction with N-nucleophiles. Primary and secondary amines can readily displace the fluorine atom to yield 2-amino-5-cyanonicotinate derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. Similarly, O-nucleophiles, such as alkoxides and phenoxides, can be employed to synthesize 2-alkoxy- and 2-aryloxy-5-cyanonicotinates, respectively. Thiolates can also serve as effective S-nucleophiles to introduce thioether linkages at the C2 position.

Beyond nucleophilic substitution, palladium-catalyzed cross-coupling reactions offer a powerful tool for forging new carbon-carbon bonds at the C2 position. While the fluorine atom is less reactive in these transformations compared to heavier halogens, it can still participate in certain cross-coupling reactions. More commonly, the 2-fluoro substituent can be replaced by a more reactive halogen, such as bromine or iodine, to facilitate a broader range of cross-coupling reactions. The Suzuki-Miyaura coupling, employing boronic acids or their esters, and the Stille coupling, utilizing organostannanes, are prominent examples of reactions that can introduce aryl, heteroaryl, vinyl, and alkyl groups at the C2 position. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

| Reaction Type | Reagent/Catalyst System | Substituent Introduced | Product Class |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Base | Amino | 2-Amino-5-cyanonicotinates |

| Nucleophilic Aromatic Substitution | Alkoxides/Phenoxides, Base | Alkoxy/Aryloxy | 2-Alkoxy/Aryloxy-5-cyanonicotinates |

| Nucleophilic Aromatic Substitution | Thiolates, Base | Thioether | 2-Thio-5-cyanonicotinates |

| Suzuki-Miyaura Coupling | Aryl/Vinylboronic acid, Pd catalyst, Ligand, Base | Aryl/Vinyl | 2-Aryl/Vinyl-5-cyanonicotinates |

| Stille Coupling | Aryl/Vinylstannane, Pd catalyst, Ligand | Aryl/Vinyl | 2-Aryl/Vinyl-5-cyanonicotinates |

Modification of the Cyano Functionality to Other Nitrogen-Containing Groups

The cyano group at the C5 position of this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing moieties. These transformations significantly expand the chemical space accessible from this starting material.

A fundamental transformation of the cyano group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The resulting 2-fluoro-5-carboxynicotinic acid can then be further functionalized. Alternatively, partial hydrolysis can lead to the formation of a carboxamide, providing another avenue for derivatization.

Reduction of the cyano group offers a direct route to primary amines. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure are typically required to achieve this transformation, yielding 2-fluoro-5-(aminomethyl)nicotinates.

The cyano group can also participate in cycloaddition reactions. For instance, reaction with azides, often catalyzed by a metal salt, can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. Other [3+2] cycloaddition reactions with various 1,3-dipoles can also be envisioned to construct a range of five-membered heterocyclic rings.

| Reaction Type | Reagents | Functional Group Formed | Product Class |

| Hydrolysis (complete) | Strong Acid or Base, H₂O | Carboxylic Acid | 2-Fluoro-5-carboxynicotinic acid derivatives |

| Hydrolysis (partial) | Controlled Acid or Base, H₂O | Carboxamide | 2-Fluoro-5-carbamoylnicotinic acid derivatives |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | 2-Fluoro-5-(aminomethyl)nicotinates |

| [3+2] Cycloaddition | Sodium Azide, Lewis Acid | Tetrazole | 5-(Tetrazol-5-yl)-2-fluoronicotinates |

Transformations of the Carboxylate Group to Alcohols, Aldehydes, or Acids

The methyl ester at the C3 position of this compound provides a gateway for the introduction of various oxygen-containing functional groups. These transformations are crucial for modulating the polarity and reactivity of the molecule.

Saponification of the methyl ester to the corresponding carboxylic acid is a straightforward and high-yielding reaction, typically achieved by treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent, followed by acidification. The resulting 5-cyano-2-fluoronicotinic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Reduction of the carboxylate group can lead to the formation of a primary alcohol. This transformation is readily accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent. The resulting (5-cyano-2-fluoropyridin-3-yl)methanol is a valuable intermediate for further functionalization, for example, through esterification or etherification of the hydroxyl group.

Careful, partial oxidation of the primary alcohol obtained from the reduction of the ester would yield the corresponding aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this type of transformation, providing access to 5-cyano-2-fluoronicotinaldehyde. This aldehyde can then be utilized in a wide range of reactions, including reductive amination and Wittig-type olefination.

| Reaction Type | Reagents | Functional Group Formed | Product Class |

| Hydrolysis | NaOH or KOH, H₂O/MeOH | Carboxylic Acid | 5-Cyano-2-fluoronicotinic acid |

| Reduction | LiAlH₄ | Primary Alcohol | (5-Cyano-2-fluoropyridin-3-yl)methanol |

| Oxidation (of alcohol) | PCC or Dess-Martin Periodinane | Aldehyde | 5-Cyano-2-fluoronicotinaldehyde |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The structural motifs present in this compound, particularly the potential for derivatization to an aldehyde, make it a promising candidate for incorporation into various MCRs.

For instance, the aldehyde derivative, 5-cyano-2-fluoronicotinaldehyde, could be a key component in the Ugi four-component reaction. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By employing 5-cyano-2-fluoronicotinaldehyde, a diverse library of complex molecules bearing the cyanopyridine moiety could be rapidly assembled.

Another potential application is in the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Again, the aldehyde derived from this compound could serve as the aldehyde component, leading to the efficient synthesis of highly functionalized products.

Furthermore, MCRs that are known to produce substituted pyridine rings, such as the Hantzsch pyridine synthesis, could potentially be adapted. While this compound itself would not be a direct starting material, its derivatives could be designed to participate in such cyclocondensation reactions, leading to the formation of more complex polycyclic aromatic systems.

| MCR Type | Potential Derivative of this compound | Other Reactants | Potential Product Scaffold |

| Ugi Reaction | 5-Cyano-2-fluoronicotinaldehyde | Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide with a Cyanopyridine Moiety |

| Passerini Reaction | 5-Cyano-2-fluoronicotinaldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide with a Cyanopyridine Moiety |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for applications in fields such as medicinal chemistry, where enantiomeric purity is often a prerequisite for biological activity.

One approach to introduce chirality is through the asymmetric hydrogenation of the pyridine ring. This can be achieved using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. Depending on the reaction conditions and the catalyst used, this can lead to the formation of chiral piperidine derivatives with high enantiomeric excess.

Another strategy involves the chiral resolution of racemic derivatives. For example, if the carboxylate group is hydrolyzed to the carboxylic acid, this racemic acid can be reacted with a chiral amine to form a pair of diastereomeric salts. These diastereomers can then be separated by crystallization, and subsequent liberation of the acid from each diastereomer will provide the individual enantiomers of the carboxylic acid. Similarly, the ester can be reacted with a chiral alcohol to form diastereomeric esters that can be separated chromatographically.

Enzymatic resolutions also offer a powerful method for obtaining enantiomerically pure derivatives. Lipases and esterases can be used to selectively hydrolyze one enantiomer of the methyl ester, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.

| Strategy | Method | Key Reagents/Catalysts | Outcome |

| Asymmetric Hydrogenation | Catalytic reduction of the pyridine ring | Chiral Rhodium or Iridium catalysts with chiral ligands | Enantiomerically enriched piperidine derivatives |

| Chiral Resolution | Formation and separation of diastereomers | Chiral amines or alcohols | Separation of enantiomers of the carboxylic acid or ester |

| Enzymatic Resolution | Kinetic resolution of the ester | Lipases or Esterases | Separation of enantiomers of the ester |

Computational and Theoretical Studies on Methyl 5 Cyano 2 Fluoronicotinate and Its Transformations

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For Methyl 5-cyano-2-fluoronicotinate, DFT calculations would be invaluable for elucidating potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable mechanistic pathways for transformations involving this compound. For instance, DFT could be employed to study nucleophilic aromatic substitution reactions, a common transformation for fluorinated aromatic compounds.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

Note: This data is illustrative and not based on actual published research.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be particularly useful for examining the structure, stability, and dynamics of reaction intermediates in solution. By simulating the motion of atoms over time, researchers can gain insights into how solvent molecules interact with and stabilize reactive species, such as Meisenheimer complexes that may form during nucleophilic substitution reactions. These simulations can reveal crucial information about the solvent's role in influencing reaction outcomes.

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical methods can be used to analyze the electronic properties of this compound to predict its reactivity and selectivity. By calculating parameters such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, one can identify the most reactive sites within the molecule. For example, the analysis of the LUMO would likely indicate the electrophilic nature of the carbon atom attached to the fluorine, making it susceptible to nucleophilic attack. These analyses are fundamental for understanding why the molecule reacts in a certain way and for predicting the regioselectivity of its transformations.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Implication |

| Energy of HOMO | -8.5 eV | Indicates susceptibility to electrophilic attack |

| Energy of LUMO | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Mulliken Charge on C2 | +0.45 | Suggests a primary site for nucleophilic attack |

| Mulliken Charge on C6 | +0.15 | Suggests a secondary site for nucleophilic attack |

Note: This data is illustrative and not based on actual published research.

In Silico Prediction of Spectroscopic Properties for Structural Confirmation of Derivatives

Computational methods are widely used to predict spectroscopic properties, which can be a powerful tool for the structural confirmation of newly synthesized derivatives of this compound. By calculating properties such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared vibrational frequencies, and UV-Vis absorption spectra, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the structure of a reaction product. This is particularly valuable when dealing with complex molecules or when distinguishing between isomers.

Green Chemistry Principles in the Synthesis and Reactions of Methyl 5 Cyano 2 Fluoronicotinate

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of Methyl 5-cyano-2-fluoronicotinate, the choice of synthetic route significantly influences the atom economy and the consequent generation of waste.

A plausible synthetic pathway to this compound could involve the functionalization of a pre-existing pyridine (B92270) ring. For instance, a route starting from a brominated pyridine precursor, followed by cyanation and esterification, would present specific challenges and opportunities for waste minimization.

The traditional Sandmeyer reaction, a common method for introducing a cyano group, often utilizes copper(I) cyanide and generates stoichiometric amounts of byproducts, leading to a lower atom economy. The reaction of an aryl diazonium salt, prepared from an aniline, results in the loss of nitrogen gas and other inorganic salts.

To illustrate the concept of atom economy, consider a hypothetical final step in a synthesis: the cyanation of a brominated precursor.

| Reactant | Molecular Weight | Atoms Incorporated in Product | Wasted Atoms |

| Methyl 5-bromo-2-fluoronicotinate | 234.03 g/mol | C₈H₅FN₂O₂ | Br |

| Copper(I) Cyanide | 89.56 g/mol | CN | Cu |

In this simplified view, the bromine atom from the starting material and the copper from the reagent are not part of the final product, contributing to the waste stream. Improving atom economy would involve developing catalytic cyanation methods that utilize a cyanide source more efficiently and minimize the use of stoichiometric reagents.

Use of Safer Solvents and Reaction Media

In the context of synthesizing this compound, a key green chemistry objective is the replacement of these hazardous solvents with safer alternatives. Research into greener solvents has identified several potential replacements:

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, it has shown promise as a substitute for NMP and DMF in some applications.

γ-Valerolactone (GVL): Another bio-derived solvent that is biodegradable and has a lower toxicity profile.

2-Methyltetrahydrofuran (2-MeTHF): A solvent with a higher boiling point than THF, it is derived from renewable resources and has better stability.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which can reduce air pollution. Their recyclability also makes them an attractive option.

The selection of a safer solvent must also consider its compatibility with the specific reaction chemistry, including the solubility of reactants and catalysts, and its influence on reaction rates and yields. For instance, in palladium-catalyzed cross-coupling reactions, which could be employed for the functionalization of the pyridine ring, the solvent plays a crucial role in catalyst stability and activity.

| Conventional Solvent | Hazard Profile | Potential Greener Alternative | Key Benefits |

| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicant | Cyrene™ | Bio-based, lower toxicity |

| Dimethylformamide (DMF) | Reproductive toxicant | γ-Valerolactone (GVL) | Bio-based, biodegradable |

| Dichloromethane (DCM) | Carcinogen suspect | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable, better stability |

| Pyridine | Toxic, unpleasant odor | Triethylamine, 2,6-Lutidine | Less toxic, effective base |

Application of Catalysis in Synthetic Transformations

Catalysis is a fundamental principle of green chemistry, as catalytic reagents are generally more selective, reduce the energy requirements of reactions, and are used in small amounts, thereby minimizing waste. The synthesis of this compound can benefit from catalytic methods at various stages.

Catalytic Cyanation: The introduction of the cyano group onto the pyridine ring is a prime target for catalytic approaches. Traditional methods often rely on stoichiometric copper(I) cyanide. Modern palladium-catalyzed cyanation reactions, however, can proceed with high efficiency using only a small amount of a palladium catalyst and a less toxic cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II). These methods often exhibit broad functional group tolerance and can be performed under milder conditions than the classical Rosenmund-von Braun reaction.

Catalytic Esterification: The final step of converting the carboxylic acid to the methyl ester can also be achieved catalytically. While traditional Fischer esterification uses a stoichiometric amount of a strong acid like sulfuric acid, which can lead to waste and corrosion issues, solid acid catalysts or enzymatic catalysts can offer a greener alternative. Enzymes, in particular, operate under mild conditions and exhibit high selectivity, avoiding the need for protecting groups and reducing the formation of byproducts.

Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a key aspect of green chemistry. One effective strategy is the use of microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.

Microwave-assisted organic synthesis has been successfully applied to a variety of reactions relevant to the synthesis of this compound, including:

Microwave-Assisted Cyanation: The cyanation of aryl halides has been shown to be significantly accelerated by microwave irradiation. vcu.edu Reactions that would typically require long reaction times at high temperatures can be completed in minutes, often with improved yields. vcu.edu

Microwave-Assisted Esterification: The esterification of carboxylic acids can also be efficiently carried out under microwave conditions, reducing the need for prolonged heating.

Microwave-Assisted Synthesis of Heterocycles: The formation of pyridine rings and other heterocyclic systems is often amenable to microwave heating, leading to faster and more efficient processes.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |

| Cyanation of Aryl Halide | 10-24 hours | 5-30 minutes |

| Synthesis of Quinolines | 6-15 hours | 10-15 minutes |

| Esterification | Several hours | 5-15 minutes |

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic methodologies for this compound encompasses a holistic approach that integrates all the principles of green chemistry. This involves designing a synthetic route that is not only efficient in terms of yield but also minimizes its environmental footprint from start to finish.

A truly sustainable synthesis would ideally start from renewable feedstocks. While the direct synthesis of complex aromatic compounds from biomass is still a developing field, research into the conversion of bio-derived platform molecules into valuable chemicals is ongoing.

The continuous improvement of catalytic systems, the exploration of novel and safer reaction media, and the integration of energy-efficient technologies like microwave synthesis are all crucial components in the journey towards a truly sustainable synthesis of this compound and other fine chemicals. The ultimate goal is to create a process that is not only economically viable but also environmentally benign.

Analytical Methodologies for Structural Elucidation and Purity Assessment of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Methyl 5-cyano-2-fluoronicotinate" and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of "this compound," distinct signals are expected for the aromatic protons and the methyl ester protons. The chemical shifts (δ) of the two aromatic protons on the pyridine (B92270) ring will be influenced by the electron-withdrawing effects of the cyano, fluoro, and methyl ester groups. The coupling between these protons can help to confirm their relative positions on the ring. The methyl group of the ester will typically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For "this compound," characteristic signals would be observed for the carbon atoms of the pyridine ring, the cyano group, the carbonyl group of the ester, and the methyl group. The carbon directly attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling, providing a clear diagnostic marker for the presence and position of the fluorine substituent.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-4 | ~8.0-8.5 | - |

| H-6 | ~8.5-9.0 | - |

| -OCH₃ | ~3.9-4.1 | ~53 |

| C-2 | - | ~160-165 (d, JC-F ≈ 240-260 Hz) |

| C-3 | - | ~110-115 |

| C-4 | - | ~145-150 |

| C-5 | - | ~105-110 |

| C-6 | - | ~150-155 |

| -C≡N | - | ~115-120 |

| -C=O | - | ~165-170 |

Note: The chemical shift values are approximate and can be influenced by the solvent and other experimental conditions. 'd' denotes a doublet, and 'J' represents the coupling constant.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "this compound," both low-resolution and high-resolution mass spectrometry (HRMS) are valuable.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized by a high-energy electron beam, often leading to fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight of "this compound" (180.14 g/mol ). Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the methyl ester group (-COOCH₃), or the cyano group (-CN).

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-MS). For "this compound," ESI-MS would typically show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. HRMS with ESI can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (Mass-to-Charge Ratio) | Technique |

| [M]⁺ | 180.03 | EI |

| [M+H]⁺ | 181.04 | ESI |

| [M+Na]⁺ | 203.02 | ESI |

| [M-OCH₃]⁺ | 149.02 | EI |

X-ray Crystallography for Solid-State Structure Determination

For derivatives of "this compound" that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

The crystal structure would confirm the planar nature of the pyridine ring and provide precise measurements of the C-F, C-C, C-N, and C=O bond lengths. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing, can also be elucidated. While no specific crystal structure for "this compound" is publicly available, analysis of related cyano-substituted pyridine derivatives often reveals layered packing structures stabilized by various intermolecular forces.

Typical Crystallographic Parameters for a Cyano-Pyridine Derivative:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~850 |

| Z | 4 |

Note: These are example values and would vary for the specific compound.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and its derivatives, as well as for monitoring the progress of chemical reactions in which they are involved.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also invaluable for monitoring the consumption of starting materials and the formation of products during synthesis.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. "this compound," being a methyl ester, is likely to be sufficiently volatile for GC analysis. A capillary column with a polar stationary phase would be appropriate for separating the compound from potential impurities. GC coupled with a flame ionization detector (FID) provides quantitative purity information, while GC coupled with a mass spectrometer (GC-MS) allows for the identification of impurities based on their mass spectra.

Typical Chromatographic Conditions:

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) |

| GC | Capillary, e.g., DB-5, 30 m x 0.25 mm | Helium | FID or MS |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reaction Pathways for Methyl 5-cyano-2-fluoronicotinate

The synthesis of highly functionalized pyridine (B92270) derivatives is a cornerstone of modern organic chemistry. acs.orgorganic-chemistry.org For this compound, future research is likely to focus on the development of novel, efficient, and sustainable synthetic routes. While classical methods for pyridine synthesis exist, emerging strategies could offer significant advantages.

One promising avenue is the exploration of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules like this compound in a single step from simple precursors, which can reduce waste and improve efficiency. researchgate.net The development of a tailored MCR for this specific compound would be a significant advancement.

Another area of interest is the late-stage functionalization of the pyridine ring. Recent advances have enabled the modification of pyridine rings at positions that are traditionally difficult to access. acs.org Applying these methods to a pre-existing nicotinate (B505614) scaffold could provide new pathways to this compound and its derivatives.

Finally, the development of synthetic routes starting from simple fluorinated precursors is also a key area of research. nih.gov Given the importance of fluorine in medicinal chemistry, efficient methods for the incorporation of fluorine into the nicotinate scaffold are highly desirable.

Table 1: Potential Novel Reaction Pathways

| Reaction Type | Description | Potential Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | Single-step synthesis from three or more starting materials. | Increased efficiency, reduced waste, and rapid access to diverse derivatives. |

| Late-Stage Functionalization | Introduction of functional groups onto a pre-formed pyridine ring. | Access to novel derivatives that are difficult to synthesize via traditional methods. |

Development of Advanced Catalytic Systems for its Transformations

The reactivity of this compound is dictated by its functional groups, making it a versatile substrate for various catalytic transformations. Future research will likely focus on the development of advanced catalytic systems to selectively modify the molecule.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. acs.org The fluorine atom at the 2-position can act as a leaving group in some cross-coupling reactions, or the entire scaffold can be modified at other positions. The development of catalysts that can selectively target different positions on the ring would be highly valuable.

Furthermore, the cyano group can be transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids. Catalytic hydrogenation or hydrolysis of the cyano group in the presence of other sensitive functionalities requires highly selective catalysts.

The development of enantioselective catalytic methods for the functionalization of the pyridine ring is another important research direction. yorku.ca Chiral pyridine derivatives are of great interest in medicinal chemistry, and the ability to synthesize enantiomerically pure derivatives of this compound would be a significant breakthrough.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. google.com The synthesis of this compound could be a prime candidate for integration with flow chemistry.

A continuous flow process for the synthesis of this compound would likely involve the use of packed-bed reactors with immobilized reagents or catalysts. This would allow for a more streamlined and efficient process, with the potential for in-line purification and analysis. The development of a robust and scalable flow synthesis would be a significant step towards the industrial production of this compound.

Furthermore, the use of automated synthesis platforms can accelerate the discovery and optimization of new derivatives. nih.govresearchgate.net An automated system could be programmed to synthesize a library of compounds based on the this compound scaffold, which could then be screened for biological activity.

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages |

|---|---|

| Flow Chemistry | Improved safety, enhanced reaction control, easier scalability, and potential for integration of multiple steps. |

Design of Next-Generation Building Blocks Based on the Nicotinate Scaffold

The nicotinonitrile and nicotinate scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a large number of biologically active compounds. researchgate.net this compound itself has the potential to be a valuable building block for the synthesis of next-generation pharmaceuticals.

The unique combination of functional groups on the pyridine ring allows for a wide range of chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano and methyl ester groups can be used as handles for further functionalization.

Future research in this area will likely focus on the design and synthesis of novel derivatives of this compound with improved pharmacological properties. This could involve the introduction of new substituents at various positions on the pyridine ring, or the use of the scaffold as a starting point for the synthesis of more complex heterocyclic systems. The development of new anti-inflammatory agents based on the nicotinic acid scaffold is one such promising area. nih.gov

The ultimate goal is to leverage the unique chemical properties of this compound to design and synthesize new drug candidates with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-cyano-2-fluoronicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, cyano and fluoro substituents can be introduced via halogen exchange (e.g., replacing bromine with fluorine under KF/CuI conditions) or through Suzuki-Miyaura coupling for aryl-cyano bonds. Optimization requires fine-tuning reaction parameters:

- Temperature : 80–120°C for cross-coupling reactions.

- Catalysts : Pd(PPh₃)₄ or Pd(dba)₂ for efficient bond formation.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Yield improvements (from ~45% to >70%) are achievable by iterative purification (e.g., column chromatography) and stoichiometric adjustments (e.g., 1.2 equivalents of fluorinating agents) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F).

- ¹³C NMR : Confirms cyano group presence (δ ≈ 115–120 ppm for C≡N).

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 196.04 for C₈H₅F₂N₂O₂).

- IR Spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).

Cross-referencing with analogs like Methyl 2-amino-5-fluoroisonicotinate ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., variable enzyme inhibition IC₅₀ values) arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer systems (pH 7.4, 25°C).

- Dose-Response Curves : Triplicate measurements with positive controls (e.g., staurosporine for kinases).

- Molecular Dynamics Simulations : Compare binding modes to identify substituent-dependent interactions (e.g., fluoro vs. cyano effects on active-site hydrogen bonding) .

Q. What experimental designs are recommended for probing the electronic effects of the cyano and fluoro substituents in this compound?

- Methodological Answer :

- Hammett Studies : Correlate substituent σₚ values with reaction rates (e.g., SNAr reactivity).

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to assess electron-withdrawing effects (cyano: σₚ ≈ +0.66; fluoro: σₚ ≈ +0.06).

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by substituents .

Q. How can researchers ensure reproducibility in synthesizing this compound for multi-institutional studies?

- Methodological Answer :

- Detailed Protocols : Specify anhydrous conditions (e.g., Schlenk line for Pd catalysis).

- Batch Tracking : Document reagent lot numbers (e.g., Sigma-Aldridge vs. TCI purity grades).

- Collaborative Validation : Share intermediates for cross-lab NMR/MS verification.

Reproducibility issues, such as yield variability (±15%), are minimized by adhering to Beilstein Journal guidelines for experimental reporting .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to this compound in preclinical research?

- Methodological Answer :

- Non-Clinical Use : The compound is not FDA-approved; studies must comply with OECD GLP for in vitro assays.

- Safety Protocols : Use fume hoods (TLV <1 ppm for fluorinated aromatics) and avoid bodily exposure per ECHA guidelines .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like Methyl 5-fluoro-2-methoxyisonicotinate?

- Methodological Answer :

- Structural Comparison : Replacing methoxy (OCH₃) with cyano (C≡N) increases electron-withdrawing capacity (σₚ: +0.66 vs. +0.12), altering reactivity in SNAr reactions.

- Biological Impact : Cyano derivatives show enhanced kinase inhibition (e.g., IC₅₀ = 0.8 μM vs. 2.3 μM for methoxy analogs) due to stronger H-bond acceptor properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.